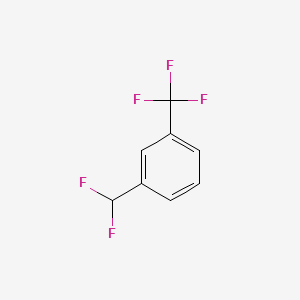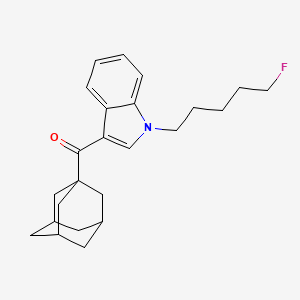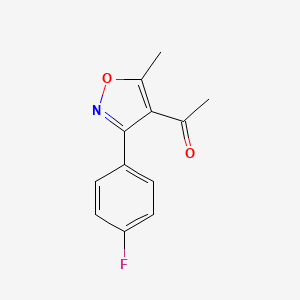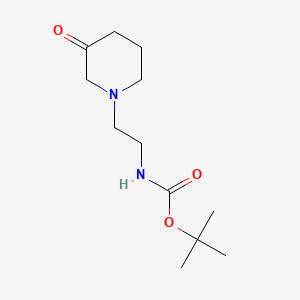
tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
化学反应分析
Types of Reactions
tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
科学研究应用
tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but different functional groups.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains additional oxo groups on the piperidine ring.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Different ring structure and functional groups
Uniqueness
tert-Butyl (2-(3-oxopiper
属性
CAS 编号 |
1337882-51-5 |
|---|---|
分子式 |
C12H22N2O3 |
分子量 |
242.319 |
IUPAC 名称 |
tert-butyl N-[2-(3-oxopiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-6-8-14-7-4-5-10(15)9-14/h4-9H2,1-3H3,(H,13,16) |
InChI 键 |
BGTXTHNFIOQGMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCN1CCCC(=O)C1 |
同义词 |
N-Boc-1-(2-AMino-ethyl)-piperidin-3-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)
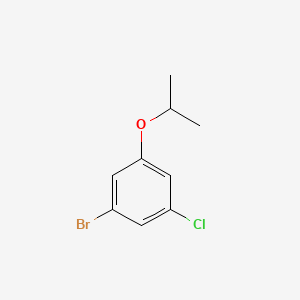
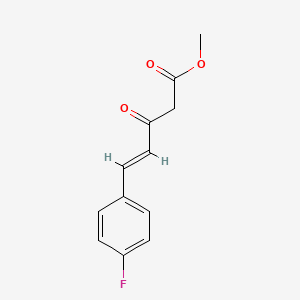
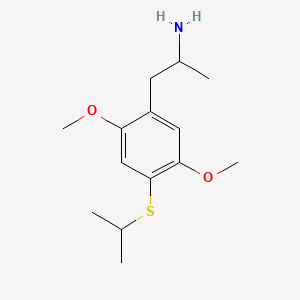
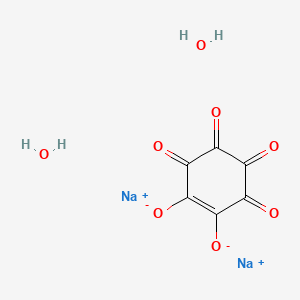
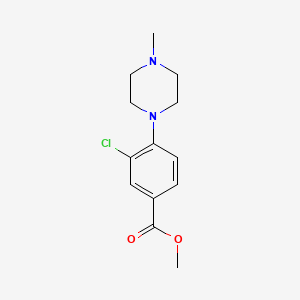
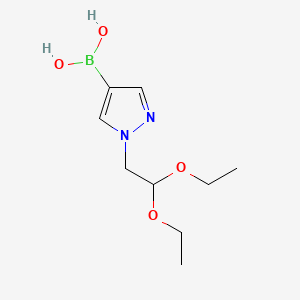
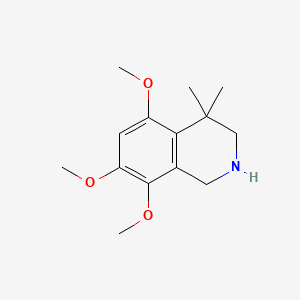
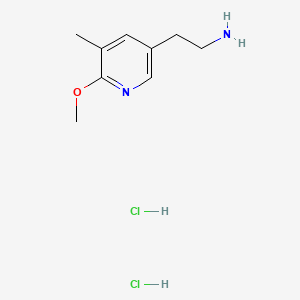
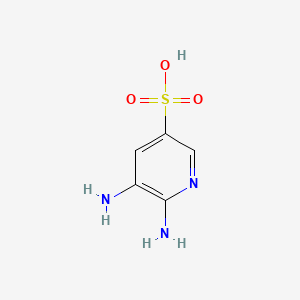
![3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B595418.png)
